![molecular formula C13H15NO2 B2907778 N-[3-(1-benzofuran-2-yl)propyl]acetamide CAS No. 2034280-38-9](/img/structure/B2907778.png)
N-[3-(1-benzofuran-2-yl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-benzofuran-2-yl)propyl]acetamide is an organic compound with the molecular formula C13H15NO2.
Mecanismo De Acción
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that benzofuran compounds can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran compounds have been shown to inhibit the activity of certain enzymes, thereby disrupting the biochemical pathways in which these enzymes are involved .
Biochemical Pathways
For example, some benzofuran compounds have been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, lipid compounds that play key roles in inflammation and other physiological processes . Other benzofuran compounds have been shown to exhibit anti-tumor activity, suggesting that they may affect pathways involved in cell proliferation and survival .
Pharmacokinetics
The physicochemical properties of benzofuran compounds suggest that they may be well absorbed and distributed throughout the body
Result of Action
For example, it may inhibit the activity of certain enzymes, disrupt cellular signaling pathways, and affect cell proliferation and survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[3-(1-benzofuran-2-yl)propyl]acetamide. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets. Additionally, the compound’s action and efficacy can be influenced by factors within the body, such as the presence of other drugs, the individual’s metabolic rate, and the state of the individual’s immune system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]acetamide typically involves the reaction of benzofuran derivatives with acetamide. One common method includes the use of benzofuran-2-carboxylic acid, which is first converted to benzofuran-2-yl-propylamine through a series of reactions involving reduction and substitution. This intermediate is then reacted with acetic anhydride to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-yl-propionic acid, while reduction can produce benzofuran-2-yl-propylamine .
Aplicaciones Científicas De Investigación
N-[3-(1-benzofuran-2-yl)propyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- N-(benzofuran-3-yl)acetamide
- N-(2-benzofuranyl)acetamide
- N-(benzofuran-2-yl)propylamine
Uniqueness
N-[3-(1-benzofuran-2-yl)propyl]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzofuran moiety is known for its versatility in medicinal chemistry, and the propylacetamide group enhances its solubility and bioavailability .
Propiedades
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10(15)14-8-4-6-12-9-11-5-2-3-7-13(11)16-12/h2-3,5,7,9H,4,6,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVRPBFLLYPSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2907695.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide](/img/structure/B2907701.png)
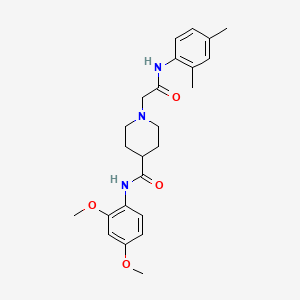
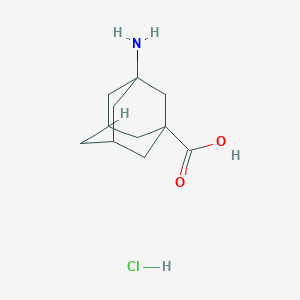
![5,6,14,14-Tetramethyl-10-(4-methylphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B2907705.png)
![3-(4-CHLOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE](/img/structure/B2907706.png)
![ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2907707.png)
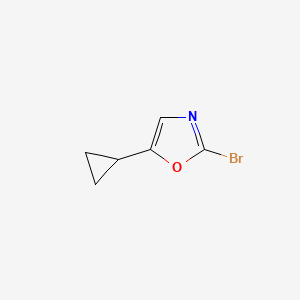
![7-Azaspiro[3.6]decane hydrochloride](/img/structure/B2907710.png)
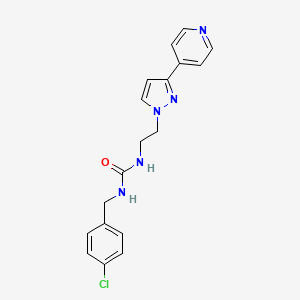
![1-[(4-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2907712.png)
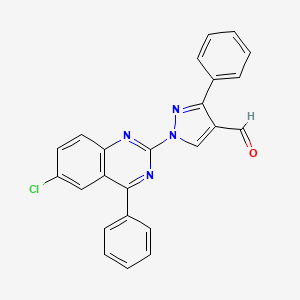
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2907716.png)
![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2907718.png)
